molecular formula C13H10OS B075716 4-(Phenylthio)benzaldehyde CAS No. 1208-88-4

4-(Phenylthio)benzaldehyde

Cat. No. B075716
M. Wt: 214.28 g/mol
InChI Key: VDNBWBPUFMZCEW-UHFFFAOYSA-N
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Patent
US09006454B2

Procedure details

To the solution of thiophenol (0.5 g, 0.463 mL, 4.5 mmol) in DMF (6 mL) was added potassium carbonate (0.94 g, 6.8 mmol) and the mixture was stirred at room temperature for 15 minutes. 4-fluoro benzaldehyde (0.675 g, 0.574 mL, 5.4 mmol) was added and the reaction mixture stirred at 80° C. for 6 h. The progress of the reaction was monitored by TLC. The reaction mixture quenched with water (20 mL) and extracted with ethyl acetate (50 mL×2). The combined organic layers were washed with water (25 mL×2) then with brine (25 mL), dried over anhydrous sodium sulphate and concentrated. The obtained residue was purified by column chromatography using 5% ethyl acetate in hexane to obtain title compound (0.94 g, 96%).
Quantity
0.463 mL
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.574 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].F[C:15]1[CH:22]=[CH:21][C:18]([CH:19]=[O:20])=[CH:17][CH:16]=1>CN(C=O)C>[C:1]1([S:7][C:15]2[CH:22]=[CH:21][C:18]([CH:19]=[O:20])=[CH:17][CH:16]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.463 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
0.94 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.574 mL
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred at 80° C. for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture quenched with water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with water (25 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine (25 mL), dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)SC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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